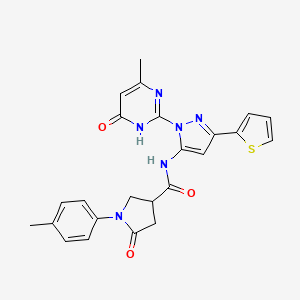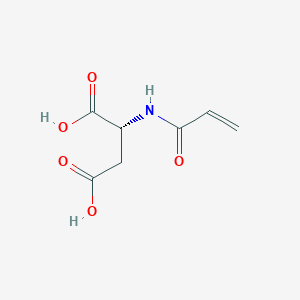![molecular formula C10H10OS B2629857 Spiro[2,3-dihydrothiochromene-4,2'-oxirane] CAS No. 33059-36-8](/img/structure/B2629857.png)
Spiro[2,3-dihydrothiochromene-4,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2,3-dihydrothiochromene-4,2’-oxirane] is a spirocyclic compound characterized by a unique structure where a thiochromene ring is fused with an oxirane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2,3-dihydrothiochromene-4,2’-oxirane] typically involves the reaction of thiochromene derivatives with epoxidizing agents. One common method includes the use of sulfur ylides or diazomethane as homologating agents to transform the carbonyl group into an epoxide . The reaction conditions often require a base to facilitate the formation of the spiro compound.
Industrial Production Methods
While specific industrial production methods for spiro[2,3-dihydrothiochromene-4,2’-oxirane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2,3-dihydrothiochromene-4,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Spiro[2,3-dihydrothiochromene-4,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules due to its reactive oxirane ring.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of spiro[2,3-dihydrothiochromene-4,2’-oxirane] involves its interaction with various molecular targets. The oxirane ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function . This reactivity is crucial for its potential therapeutic applications, such as acting as an antioxidant by neutralizing reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro-epoxyoxindoles: These compounds also contain an oxirane ring fused with another ring system and are known for their high reactivity and applications in organic synthesis.
Spirocyclic derivatives: These include various spiro compounds with different ring systems, known for their biological activities and use in medicinal chemistry.
Uniqueness
Spiro[2,3-dihydrothiochromene-4,2’-oxirane] is unique due to the presence of both a thiochromene and an oxirane ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for developing new materials and studying complex chemical reactions .
Eigenschaften
IUPAC Name |
spiro[2,3-dihydrothiochromene-4,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-2-4-9-8(3-1)10(7-11-10)5-6-12-9/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWKMADUVAUOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C13CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B2629776.png)

![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2629780.png)

![N-(4-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2629782.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,2-dimethylpropanamide](/img/structure/B2629783.png)
![1-(2,5-dimethoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2629784.png)

![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2629794.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)
